molecular formula C8H8BrNO2 B172810 Methyl 6-(bromomethyl)nicotinate CAS No. 131803-48-0

Methyl 6-(bromomethyl)nicotinate

Cat. No. B172810
Key on ui cas rn: 131803-48-0
M. Wt: 230.06 g/mol
InChI Key: IRQSKJQDKUAART-UHFFFAOYSA-N
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Patent
US07384952B2

Procedure details

To a solution of methyl 6-methylnicotinate (6.3 g) in carbon tetrachloride (100 mL) is added successively N-bromosuccinimide (8.9 g) and 2,2′-azobisisobutyronitrile (342 mg), and the mixture is refluxed under heating for 6 hours. After cooling to room temperature, to the reaction mixture is added n-hexane (300 mL) and the insoluble materials are removed by filtration. The filtrate is concentrated in vacuo and the resultant crude product is purified by column chromatography on silica gel (Solvent; n-hexane:ethyl acetate=10:1) and stirred in n-hexane to give methyl 6-(bromomethyl)nicotinate (3.4 g, yield; 35%) as colorless crystals.
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
342 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][N:3]=1.[Br:12]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N.CCCCCC>C(Cl)(Cl)(Cl)Cl>[Br:12][CH2:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
6.3 g
Type
reactant
Smiles
CC1=NC=C(C(=O)OC)C=C1
Name
Quantity
8.9 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
342 mg
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred in n-hexane
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the insoluble materials are removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the resultant crude product is purified by column chromatography on silica gel (Solvent; n-hexane:ethyl acetate=10:1)

Outcomes

Product
Name
Type
product
Smiles
BrCC1=NC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 35.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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